Methyl 2-(trifluoromethyl)indolizine-6-carboxylate
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Overview
Description
Methyl 2-(trifluoromethyl)indolizine-6-carboxylate is a chemical compound belonging to the indolizine family Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring The trifluoromethyl group attached to the indolizine ring enhances the compound’s chemical stability and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(trifluoromethyl)indolizine-6-carboxylate typically involves the reaction of a suitable indolizine precursor with trifluoromethylating agents. One common method is the reaction of 2-(trifluoromethyl)pyridine with an appropriate esterifying agent under acidic conditions to form the desired compound . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the reaction temperature is maintained between 0°C and 50°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(trifluoromethyl)indolizine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in dry ether at 0°C to room temperature.
Substitution: Halogenating agents such as N-bromosuccinimide in chloroform at reflux temperature.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated indolizine derivatives.
Scientific Research Applications
Methyl 2-(trifluoromethyl)indolizine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Explored for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties.
Mechanism of Action
The mechanism of action of methyl 2-(trifluoromethyl)indolizine-6-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 2-(trifluoromethyl)indolizine-6-carboxylate can be compared with other indolizine derivatives, such as:
Methyl indolizine-6-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-(Trifluoromethyl)indolizine:
Indolizine-6-carboxylic acid: The carboxylic acid group provides different solubility and reactivity compared to the ester group.
The presence of the trifluoromethyl group in this compound makes it unique, as it enhances the compound’s stability, lipophilicity, and biological activity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C11H8F3NO2 |
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Molecular Weight |
243.18 g/mol |
IUPAC Name |
methyl 2-(trifluoromethyl)indolizine-6-carboxylate |
InChI |
InChI=1S/C11H8F3NO2/c1-17-10(16)7-2-3-9-4-8(11(12,13)14)6-15(9)5-7/h2-6H,1H3 |
InChI Key |
BCMLOCHYXZNDFS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN2C=C(C=C2C=C1)C(F)(F)F |
Origin of Product |
United States |
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